Ácido 6-fenilpiridina-2-carboxílico

Descripción general

Descripción

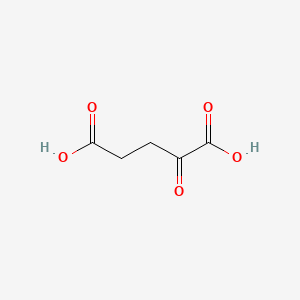

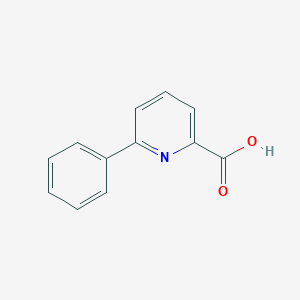

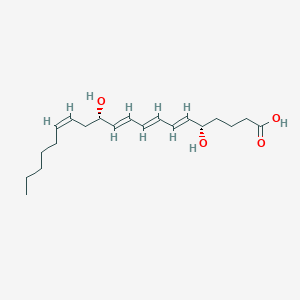

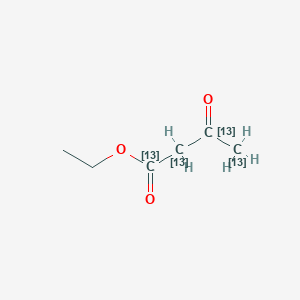

6-phenylpyridine-2-carboxylic Acid, also known as 6-phenylpyridine-2-carboxylic Acid, is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.2 g/mol. The purity is usually 95%.

The exact mass of the compound 6-phenylpyridine-2-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-phenylpyridine-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-phenylpyridine-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de compuestos complejos

El ácido 6-fenilpiridina-2-carboxílico se utiliza en la síntesis de compuestos complejos. Por ejemplo, se ha utilizado en la síntesis de un nuevo complejo dinuclear de Gd (III) . Este complejo se sintetizó y se denominó [Gd 2 (L) 4 (Phen) 2 (H 2 O) 2 (DMF) 2 ]·2H 2 O·2Cl , donde L es el anión 6-fenilpiridina-2-carboxilato .

Reducción fotocatalítica de CO2

El complejo dinuclear de Gd (III) sintetizado usando ácido 6-fenilpiridina-2-carboxílico ha mostrado una excelente actividad de reducción fotocatalítica de CO2 . El complejo tiene rendimientos de 22,1 μmol/g (CO) y 6,0 μmol/g (CH4) después de tres horas . La selectividad del CO puede alcanzar el 78,5% .

Caracterización estructural

El ácido 6-fenilpiridina-2-carboxílico se utiliza en estudios de caracterización estructural. El análisis estructural del complejo sintetizado revela que es un complejo catión-anión . Cada ion Gd (III) está ocho coordinado con cuatro átomos de O de cuatro ligandos L bidentados diferentes, dos átomos de O de moléculas de DMF, dos átomos de N de ligandos Phen y dos átomos de O de moléculas de agua coordinadas

Mecanismo De Acción

Target of Action

The primary target of 6-Phenylpyridine-2-carboxylic Acid is the M1 muscarinic acetylcholine receptor (M1 mAChR) . This receptor plays a crucial role in cognitive functions, and its modulation is a potential treatment for cognitive deficits in conditions such as Alzheimer’s disease and schizophrenia .

Mode of Action

6-Phenylpyridine-2-carboxylic Acid acts as a positive allosteric modulator (PAM) at the M1 mAChR . It interacts with the orthosteric agonists and enhances their affinity . The greatest degree of positive co-operativity is observed with higher efficacy agonists .

Biochemical Pathways

The compound affects several signaling pathways. It was investigated for its effects on three different signaling pathways: extracellular signal-regulated kinases 1/2 phosphorylation, inositol monophosphate (IP1) accumulation, and β-arrestin-2 recruitment . The allosteric potentiation generally tracked with the efficiency of stimulus-response coupling, and there was little pathway bias in the allosteric effects .

Pharmacokinetics

As a pam, its effects are likely to be influenced by the concentration and activity of the orthosteric agonists it modulates .

Result of Action

The molecular and cellular effects of 6-Phenylpyridine-2-carboxylic Acid’s action are largely consistent with a model of allostery previously described for other M1 mAChR PAMs . It enhances the activity of orthosteric agonists, leading to increased signaling through the M1 mAChR .

Action Environment

The action, efficacy, and stability of 6-Phenylpyridine-2-carboxylic Acid can be influenced by various environmental factors. For instance, the presence of orthosteric agonists, which the compound modulates, can affect its activity . .

Análisis Bioquímico

Biochemical Properties

6-Phenylpyridine-2-carboxylic Acid plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6-Phenylpyridine-2-carboxylic Acid is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 6-Phenylpyridine-2-carboxylic Acid vary with different dosages in animal models. While specific threshold effects, as well as any toxic or adverse effects at high doses, have not been fully elucidated, ongoing studies aim to provide more information on this aspect .

Metabolic Pathways

6-Phenylpyridine-2-carboxylic Acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may also influence metabolic flux or metabolite levels . The specifics of these interactions and effects are areas of active research.

Transport and Distribution

The transport and distribution of 6-Phenylpyridine-2-carboxylic Acid within cells and tissues involve various transporters and binding proteins . The compound’s effects on its localization or accumulation within cells are subjects of ongoing study.

Propiedades

IUPAC Name |

6-phenylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOPUGLYEYDAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376541 | |

| Record name | 6-phenylpyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39774-28-2 | |

| Record name | 6-phenylpyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Phenylpyridine-2-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 6-phenylpyridine-2-carboxylic acid in the reported studies?

A: 6-Phenylpyridine-2-carboxylic acid (HL) acts as an organic ligand, denoted as "L" in its deprotonated form, in the synthesis of transition metal complexes. [, ] This compound provides both oxygen and nitrogen atoms for coordination to metal ions like Zn(II) and Ni(II), forming stable complexes. [, ] These complexes are of interest for their potential catalytic applications.

Q2: How does the structure of the resulting metal complexes influence their catalytic activity?

A: The coordination environment around the metal center, influenced by the 6-phenylpyridine-2-carboxylic acid ligand, plays a crucial role in the catalytic activity. For example, the trinuclear Zn(II) complex, [Zn3(L)4(L2)2(CH3COO)2], forms a 3D network structure through hydrogen bonding. [] This specific arrangement, along with the distorted trigonal bipyramidal geometry around two of the Zn(II) ions, likely contributes to its catalytic activity in the oxidation of benzyl alcohol. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B32353.png)

![Ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate](/img/structure/B32363.png)

![(6S,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-methyl-pyrazino[1',2':1,5]pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione](/img/structure/B32375.png)